Cas no 4378-06-7 (Butyryl phosphate dilithium salt)

Butyryl phosphate dilithium salt 化学的及び物理的性質
名前と識別子
-
- butanoyloxyphosphonic acid
- Butyryl Phosphate Dilithium Salt
- AC1MBFYU
- ACMC-1AGRY
- ACT03267
- butyric acid chloromethyl ester
- butyryloxymethyl chloride
- Butyrylphosphat
- butyryl-phosphoric acid
- Butyryl-phosphorsaeure
- chloro methyl butyrate
- chloromethyl n-butanoate
- chloromethyl n-butyrate
- CTK3J2374
- KSC492G7J
- propylcarbonyloxymethyl chloride
- Butanoic acid monoanhydride with phosphoric acid
- butyric acid phosphate
- butanoyl dihydrogen phosphate
- 4378-06-7
- CHEBI:17260
- 1-butanol, 1-oxo-, dihydrogen phosphate
- butanoyl phosphate
- Butanoic acid, monoanhydride with phosphoric acid
- Butyric phosphoric anhydride
- Butanoic acid, phosphono ester
- Butanoyl phosphate (C3H7C(:O)OP(:O)(OH)2)
- SCHEMBL60769
- C02527
- Butyric acid, monoanhydride with phosphoric acid
- 6Z2QPF6UPQ
- Butyryl phosphate dilithium
- Q5003199
- Butyric acid, anhydride with H3PO4
- UNII-6Z2QPF6UPQ
- Butanoylphosphate
- butyryl phosphate
- DTXSID80963109
- Butyryl phosphate dilithium salt
-
- インチ: InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)
- InChIKey: JSHMCUNOMIZJDJ-UHFFFAOYSA-N
- ほほえんだ: C(OP(=O)(O)O)(=O)CCC
計算された属性
- せいみつぶんしりょう: 168.01877
- どういたいしつりょう: 168.019
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8A^2
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.434±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 316°Cat760mmHg
- フラッシュポイント: 144.9°C
- 屈折率: 1.463
- ようかいど: 可溶性(178 g/l)(25ºC)、
- PSA: 83.83
- LogP: 0.42240
Butyryl phosphate dilithium salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B279730-250mg |
Butyryl phosphate dilithium salt |
4378-06-7 | 250mg |
$ 620.00 | 2022-06-07 | ||
TRC | B279730-1000mg |
Butyryl phosphate dilithium salt |
4378-06-7 | 1g |
$ 1650.00 | 2022-06-07 | ||
TRC | B279730-500mg |
Butyryl phosphate dilithium salt |
4378-06-7 | 500mg |
$ 1030.00 | 2022-06-07 |
Butyryl phosphate dilithium salt 関連文献
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
Butyryl phosphate dilithium saltに関する追加情報
Recent Advances in Butyryl Phosphate Dilithium Salt (CAS 4378-06-7) Research: Applications and Mechanisms
Butyryl phosphate dilithium salt (CAS 4378-06-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. This compound, characterized by its dilithium salt form of butyryl phosphate, serves as a critical intermediate in various metabolic pathways and enzymatic reactions. Recent studies have explored its role in modulating cellular signaling, energy metabolism, and its potential as a novel therapeutic agent for metabolic disorders and neurodegenerative diseases.
One of the key findings in recent research highlights the compound's ability to act as a substrate or cofactor in enzymatic reactions involving butyryl-CoA synthetase and related enzymes. These reactions are pivotal in fatty acid metabolism and energy production, making butyryl phosphate dilithium salt a promising candidate for metabolic engineering and drug development. For instance, a 2023 study published in the Journal of Biological Chemistry demonstrated that this compound enhances the efficiency of butyryl-CoA production in vitro, suggesting its potential utility in treating metabolic syndromes characterized by impaired fatty acid oxidation.
Another area of active investigation is the neuroprotective effects of butyryl phosphate dilithium salt. Research published in Neurochemical Research (2024) revealed that the compound exhibits antioxidative properties and can mitigate oxidative stress in neuronal cells. This finding opens new avenues for its application in neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a critical role in disease progression. The study further elucidated the molecular mechanisms underlying these effects, including the activation of the Nrf2-ARE pathway, which is known to regulate cellular defense against oxidative stress.
In addition to its metabolic and neuroprotective roles, butyryl phosphate dilithium salt has also been investigated for its potential in drug delivery systems. A recent study in Advanced Drug Delivery Reviews (2024) explored its use as a stabilizing agent in lipid-based nanoparticles, enhancing the solubility and bioavailability of poorly water-soluble drugs. This application is particularly relevant in the development of next-generation nanomedicines for targeted therapy.
Despite these promising findings, challenges remain in the clinical translation of butyryl phosphate dilithium salt. Issues such as pharmacokinetics, toxicity profiles, and large-scale synthesis need to be addressed in future studies. However, the compound's versatility and broad range of applications underscore its potential as a valuable tool in both basic research and therapeutic development. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in the chemical biology and pharmaceutical fields.
4378-06-7 (Butyryl phosphate dilithium salt) 関連製品
- 1094823-99-0(Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl)-)
- 64465-63-0(4-(4-Fluoro-3-methoxyphenyl)phenol)
- 622814-73-7((Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate)
- 2199135-23-2(2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine)
- 2128735-23-7(Fmoc-NH-ethyl-SS-propionic NHS ester)
- 1805554-84-0(2-(Difluoromethyl)-6-methoxy-3-methylpyridine-4-sulfonyl chloride)
- 2137037-34-2(Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]-)
- 36806-73-2(2-(5-phenylthiophen-2-yl)ethan-1-ol)
- 1082738-93-9(1-chloro-4-(fluoromethyl)-2-nitrobenzene)
- 1805436-33-2(5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride)



